6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical research. This compound is categorized under quinazoline derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The specific structure of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine, featuring a bromine atom and a fluorinated phenyl group, imparts unique chemical characteristics that enhance its reactivity and interaction with biological targets.
The compound is identified by its CAS number 459418-63-4 and has a molecular formula of C14H9BrFN3. It is classified as a quinazoline derivative, which is a class of compounds recognized for their pharmacological potential. The presence of halogen substituents (bromine and fluorine) in its structure suggests enhanced lipophilicity and biological activity, making it an interesting candidate for drug development .
The synthesis of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine typically involves several key steps:
The molecular structure of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine can be described as follows:
6-bromo-N-(4-fluorophenyl)quinazolin-4-amine participates in various chemical reactions due to its functional groups:
The mechanism of action for 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine primarily involves its role as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways:
Studies have indicated that quinazoline derivatives exhibit potent activity against various cancer cell lines, suggesting that this compound may share similar properties .
6-bromo-N-(4-fluorophenyl)quinazolin-4-amine has several scientific applications:
Quinazoline derivatives represent a "privileged structure" in drug discovery due to their exceptional adaptability for interacting with diverse biological targets. This bicyclic framework, consisting of fused benzene and pyrimidine rings, enables extensive structural modifications that fine-tune pharmacological properties. The significance of quinazoline-based drugs is exemplified by FDA-approved kinase inhibitors such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) in non-small cell lung cancer [10]. These therapeutics leverage the quinazoline core's ability to occupy ATP-binding pockets in kinases through optimal hydrogen bonding and hydrophobic interactions [5]. Beyond oncology, quinazoline derivatives demonstrate broad therapeutic potential, including antimicrobial, anti-inflammatory, and anticonvulsant activities, validating their versatility as pharmacophores [10]. The scaffold's synthetic accessibility further enhances its medicinal value, allowing efficient generation of structurally diverse libraries for biological screening [2].
Table 1: Clinically Approved Quinazoline-Based Therapeutics
Drug Name | Therapeutic Target | Clinical Application | Key Structural Features |
---|---|---|---|
Gefitinib | EGFR tyrosine kinase | Non-small cell lung cancer | 3-Chloro-4-fluoroaniline substitution |
Erlotinib | EGFR tyrosine kinase | Pancreatic/lung cancer | Acetylene linker, 3-ethynylaniline |
Afatinib | Pan-ERBB inhibitor | NSCLC with EGFR mutations | Dimethylaminocrotonamide moiety |
Lapatinib | HER2/EGFR dual inhibitor | Breast cancer | 5-fluorobenzyloxymethyl substitution |
Albaconazole | Lanosterol 14α-demethylase | Antifungal therapy | Triazolylmethyl extension |
Halogen atoms—particularly bromine and fluorine—play crucial roles in enhancing the pharmacological profile of quinazoline derivatives. Bromine, as a substantial halogen, significantly influences molecular conformation and target binding through steric and electronic effects. Its presence at strategic positions like C-6 enhances intermolecular interactions with hydrophobic enzyme pockets and facilitates further derivatization via cross-coupling reactions . Concurrently, fluorine substituents—especially on aromatic rings—improve metabolic stability, membrane permeability, and bioavailability by reducing oxidative metabolism and modulating pKa values [10]. These halogen-induced enhancements are evident in 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine (CAS 459418-63-4), where the bromine atom increases steric occupancy in target binding sites while the fluorophenyl group enhances pharmacokinetic properties [3] [8]. Computational analyses confirm that these halogen substitutions optimize binding free energies in enzyme-inhibitor complexes, with molecular dynamics simulations revealing enhanced complex stability through hydrophobic interactions and reduced desolvation penalties [2].
Table 2: Impact of Halogen Substituents on Quinazoline Properties
Halogen Position | Electronic Effect | Steric Influence | Biological Consequence |
---|---|---|---|
6-Bromo | Moderate electron-withdrawing | Significant van der Waals radius (1.85Å) | Enhanced hydrophobic pocket binding, facilitates Suzuki couplings |
4'-Fluoro (phenyl) | Strong electron-withdrawing | Minimal steric alteration | Improved metabolic stability, increased membrane permeability |
5-Fluoro | Resonance stabilization | Negligible | Enhanced π-stacking, reduced CYP-mediated oxidation |
7-Chloro | Moderate electron-withdrawing | Intermediate (1.75Å) | Optimized solubility-bioavailability balance |
This specific derivative exemplifies rational drug design through its dual halogenation strategy. Molecular docking studies indicate that the 6-bromo substituent extends into a hydrophobic subpocket of PARP10 and EGFR kinases, forming van der Waals contacts with leucine and valine residues that enhance binding affinity [2] . Meanwhile, the 4-fluorophenyl group engages in π-stacking interactions with tyrosine residues near the ATP-binding cleft while reducing phase I metabolism through decreased aromatic hydroxylation . Computational screening of 365 quinazoline derivatives identified this compound as a top PARP10 inhibitor candidate, demonstrating a docking score of -8.41 to -9.31 kcal/mol and MM-GBSA binding free energy of -52.08 to -55.99 kcal/mol—comparable to reference inhibitors [2]. These in silico predictions were validated through cellular assays showing potent antiproliferative effects against bladder cancer lines (T24, RT4) and breast adenocarcinoma (MCF7), confirming its therapeutic relevance in oncology . Molecular dynamics simulations further revealed that the complex maintains stability through conserved hydrogen bonds between the quinazoline N-1 and asparagine residues (Asn1047 in EGFR), with RMSD fluctuations below 1.5Å over 100ns simulations [2] [10].
Table 3: Comparative Analysis of Quinazoline-Based Kinase Inhibitors
Compound | Target | Docking Score (kcal/mol) | Binding Free Energy (kcal/mol) | Cellular Activity (IC₅₀) |
---|---|---|---|---|
6-Bromo-N-(4-fluorophenyl)quinazolin-4-amine | PARP10/EGFR | -8.41 to -9.31 | -52.08 to -55.99 | 1.8 μM (MCF7) |
Gefitinib | EGFR | -10.2 | -58.7 | 0.033 μM (A431) |
Erlotinib | EGFR | -11.5 | -60.1 | 0.02 μM (H3255) |
N-(4-fluorophenyl)quinazolin-4-amine | EGFR | -7.62 | -48.33 | 12.5 μM (A549) |
Imidazo[4,5-g]quinazoline | Multi-kinase | -9.87 | -54.21 | 0.45 μM (HeLa) |
The compound's synthetic versatility further supports its therapeutic positioning. It serves as a key intermediate for palladium-catalyzed cross-coupling reactions—particularly Suzuki-Miyaura couplings with aryl boronic acids—enabling rapid generation of analogues with extended aromatic systems . Microwave-assisted synthesis protocols achieve 85% yield within 1 hour at 100°C using Pd(PPh₃)₄ catalyst systems, demonstrating efficient production routes for structure-activity relationship studies . These synthetic advantages, combined with its promising target engagement profile, establish 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine as a valuable scaffold for developing next-generation kinase inhibitors addressing drug resistance mechanisms in oncology.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: